4-Tert-butyl-3-chlorobenzoic acid
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Overview
Description
4-Tert-butyl-3-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a tert-butyl group and the hydrogen atom at the meta position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
As a benzoic acid derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The tert-butyl and chloro groups on the benzene ring can influence these reactions.
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-3-chlorobenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-chlorobenzoic acid typically involves the chlorination of 4-tert-butylbenzoic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the meta position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-tert-butyl-3-hydroxybenzoic acid.
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 4-tert-butyl-3-chlorobenzyl alcohol.
Scientific Research Applications
4-Tert-butyl-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Comparison with Similar Compounds
4-Tert-butylbenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorobenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Chlorobenzoic acid: Chlorine is at the para position, altering its reactivity compared to 4-tert-butyl-3-chlorobenzoic acid.
Uniqueness: this compound is unique due to the combined presence of both tert-butyl and chlorine substituents, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4-tert-butyl-3-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPPRDWGOZYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731002 |
Source
|
Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-20-4 |
Source
|
Record name | 4-tert-Butyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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